2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Description
This compound features a hydrazone group linked to a 3,5-dichlorophenyl ring, a 3,5-dimethyl-substituted pyrazole moiety, and a nitrile-functionalized propanenitrile chain.
Properties
IUPAC Name |
(1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c1-8-3-9(2)21(20-8)14(22)13(7-17)19-18-12-5-10(15)4-11(16)6-12/h3-6,18H,1-2H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPICSKIBQBSQ-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321704 | |
| Record name | (1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477710-13-7 | |
| Record name | (1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS: 477710-13-7) is a hydrazone derivative featuring a pyrazole moiety. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C14H11Cl2N5O
- Molar Mass : 336.18 g/mol
- Structural Features : The presence of a dichlorophenyl group and a pyrazole ring contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of compounds containing pyrazole and hydrazone functionalities have been extensively studied. Several studies highlight their potential as:
- Antioxidants
- Anti-inflammatory agents
- Anticancer agents
- Antimicrobial agents
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, molecular docking studies suggest that these compounds can effectively scavenge free radicals and inhibit inflammatory pathways, which is critical in various disease states such as cancer and neurodegeneration .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. A notable study found that certain pyrazole derivatives induced apoptosis in glioma cells, indicating their potential as therapeutic agents in oncology. The compound's ability to induce cell cycle arrest further supports its anticancer potential .
Case Studies and Research Findings
- Cytotoxicity Studies : A recent investigation into new pyrazole derivatives revealed that specific analogs exhibited IC50 values lower than traditional chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting enhanced efficacy against cancer cells while sparing normal cells .
- Molecular Docking Simulations : Computational analyses have shown that the compound interacts favorably with key biological targets involved in inflammation and cancer progression. These simulations provide insights into the mechanisms by which these compounds exert their biological effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the hydrazone moiety exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various hydrazones against gram-positive and gram-negative bacteria, revealing that 2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile showed promising results against several strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it may inhibit the proliferation of cancer cells such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases .
Agrochemical Applications
The compound's structure suggests potential utility in developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or fungicides. Preliminary studies indicate that derivatives of this compound can effectively inhibit fungal pathogens in crops, providing a basis for further exploration in agricultural applications .
Data Summary Table
| Application Area | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Inhibits HCT116 and MCF7 cell lines | |
| Agrochemical | Potential fungicidal activity |
Case Studies
- Antimicrobial Study : A comprehensive evaluation was conducted on various hydrazone derivatives, including this compound. The study utilized disc diffusion methods to assess antimicrobial efficacy against multiple bacterial strains, yielding significant inhibition zones for selected concentrations.
- Cytotoxicity Assessment : A series of experiments were performed using the NCI-60 cell line panel to assess the cytotoxic effects of the compound. Results indicated selective toxicity towards certain cancer types, suggesting potential for development into anticancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile (CAS: 477710-16-0)
Structural Differences :
- Aryl substituent: The target compound has a 3,5-dichlorophenyl group, whereas the analogous compound substitutes this with a 2-nitrophenyl group. The nitro group (-NO₂) is strongly electron-withdrawing and meta-directing, while chlorine (-Cl) is moderately electron-withdrawing and ortho/para-directing.
- Pyrazole substitution : The analogous compound includes a 4-propyl group on the pyrazole ring, increasing steric bulk and lipophilicity compared to the target compound’s 3,5-dimethyl substitution.
Physicochemical Properties :
Synthetic Routes: Both compounds likely employ hydrazone formation via condensation. The analogous compound’s synthesis (unreported in evidence) may mirror methods from related studies, such as refluxing phenylhydrazines with cyanoacetate derivatives .
Pyrazole-Containing Derivatives with Varied Cores
- Compound 11a/b (): These feature a pyran core instead of a propanenitrile chain, with amino and hydroxy substituents. The pyran ring introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible nitrile chain in the target compound .
- Compound 7a/b (): These integrate a thiophene moiety , introducing sulfur-based electronic effects. The thiophene’s aromaticity and polarizability differ significantly from the dichlorophenyl group, affecting π-π stacking and charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
